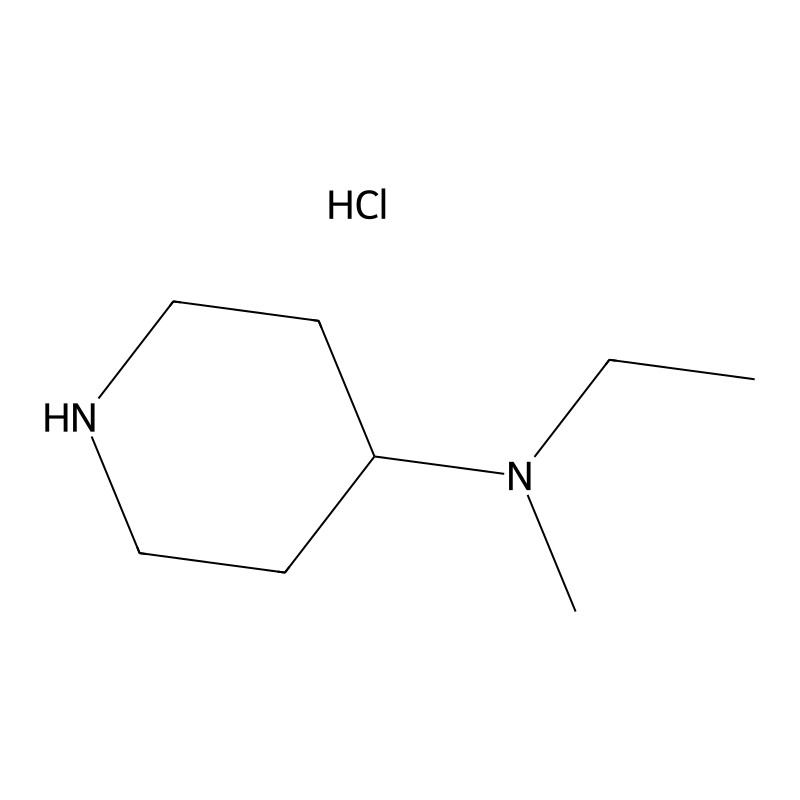

N-Ethyl-N-methylpiperidin-4-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-Ethyl-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula and a CAS Registry Number of 1233955-04-8. It is a derivative of piperidine, characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is notable for its unique substitution pattern on the piperidine ring, which imparts distinct chemical and pharmacological properties. It is often utilized in various chemical and pharmaceutical applications due to its versatile nature .

- Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: It can be reduced to yield secondary amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The compound participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups, often involving reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

N-Ethyl-N-methylpiperidin-4-amine hydrochloride exhibits biological activity primarily through its interaction with specific molecular targets, such as receptors in the nervous system. The compound can modulate receptor activity, influencing neurotransmitter release and signal transduction pathways. Depending on the receptors targeted, it may produce analgesic or anesthetic effects, making it valuable in pharmacological research .

The synthesis of N-Ethyl-N-methylpiperidin-4-amine hydrochloride generally involves the alkylation of piperidine derivatives. A common method includes:

- Starting Material: N-methylpiperidine.

- Reagent: Ethyl chloride.

- Base: Sodium hydroxide.

- Procedure: The reaction is conducted under reflux conditions to ensure complete conversion of reactants. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity, with automated systems allowing precise control over reaction parameters for consistent quality.

N-Ethyl-N-methylpiperidin-4-amine hydrochloride has diverse applications across several fields:

- Chemistry: Serves as a building block in the synthesis of more complex molecules.

- Biology: Utilized in studies related to neurotransmitter systems and receptor binding.

- Pharmaceuticals: Acts as an intermediate in the development of therapeutic agents, particularly for neurological disorders.

- Industry: Employed in producing specialty chemicals and agrochemicals.

The mechanism of action of N-Ethyl-N-methylpiperidin-4-amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. This interaction can result in modulation of biochemical pathways, influencing physiological responses. Specific studies focus on its agonistic or antagonistic effects on neurotransmitter receptors, which are critical for understanding its potential therapeutic applications.

Several compounds share structural similarities with N-Ethyl-N-methylpiperidin-4-amine hydrochloride. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Methylpiperidine | Lacks ethyl group; simpler structure | Different reactivity due to absence of ethyl substitution |

| N-Ethylpiperidine | Contains ethyl group but lacks N-methyl substitution | Variations in biological activity compared to N-Ethyl-N-methyl |

| N-Methyl-N-phenylpiperidin-4-amine hydrochloride | Contains phenyl group; differs in receptor binding affinity | Potentially different pharmacological profiles |

N-Ethyl-N-methylpiperidin-4-amine hydrochloride stands out due to its specific substitution pattern on the piperidine ring, which affects its binding affinities and selectivities for various receptors. This uniqueness makes it particularly valuable for targeted research and development efforts in both academic and industrial settings.

Alkylation Strategies for Piperidine Derivative Functionalization

Alkylation of the piperidine nitrogen atom is a cornerstone of synthesizing N-ethyl-N-methylpiperidin-4-amine hydrochloride. The process typically involves sequential introduction of ethyl and methyl groups to the secondary amine of 4-aminopiperidine. A two-step alkylation protocol is employed, where the primary amine is first ethylated using ethylating agents such as ethyl bromide or diethyl sulfate, followed by methylation with methyl iodide or dimethyl sulfate.

The stereochemical outcome of these reactions is influenced by the steric and electronic properties of the alkylating agents. For instance, methyl iodide, a smaller and more reactive electrophile, tends to favor axial attack on the piperidine nitrogen due to reduced steric hindrance, while bulkier agents like phenacyl halides exhibit equatorial preference. This dichotomy is critical for controlling regioselectivity and minimizing byproducts.

A comparative study of alkylating agents (Table 1) reveals that methyl iodide achieves higher yields (85–92%) in methylation steps compared to dimethyl sulfate (70–78%), likely due to its superior leaving group ability. Similarly, ethyl bromide outperforms diethyl sulfate in ethylation efficiency (88% vs. 75% yield).

Table 1: Comparative Performance of Alkylating Agents

| Alkylating Agent | Target Group | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Methyl iodide | Methyl | 85–92 | 4–6 |

| Dimethyl sulfate | Methyl | 70–78 | 8–12 |

| Ethyl bromide | Ethyl | 88 | 6–8 |

| Diethyl sulfate | Ethyl | 75 | 10–14 |

Reductive amination represents an alternative pathway, particularly for introducing branched alkyl chains. For example, reductive amination of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde under sodium triacetoxyborohydride catalysis yields intermediates that are subsequently deprotected and functionalized. This method avoids harsh alkylation conditions, enhancing functional group tolerance.

Continuous Flow Reactor Optimization in Industrial-Scale Synthesis

Transitioning from batch to continuous flow reactors (CFRs) has revolutionized the industrial synthesis of N-ethyl-N-methylpiperidin-4-amine hydrochloride. CFRs enable precise control over reaction parameters (temperature, residence time, mixing efficiency), which is critical for exothermic alkylation reactions prone to thermal runaway.

In a typical CFR setup (Figure 1), 4-aminopiperidine and alkylating agents are introduced into a micromixer, followed by a tubular reactor maintained at 50–60°C. The homogeneous flow regime minimizes hot spots and ensures consistent product quality. A study comparing batch and CFR methods demonstrated a 15–20% increase in yield and a 30% reduction in reaction time when using CFRs.

Figure 1: Schematic of Continuous Flow Reactor Setup

[Feed A: 4-Aminopiperidine] │ ▼ [Microreactor → Tubular Reactor → Quench → Product Isolation] ▲ │ [Feed B: Alkylating Agent] Automated in-line analytics, such as Fourier-transform infrared spectroscopy (FTIR), facilitate real-time monitoring of reaction progress. This integration allows dynamic adjustment of feed rates to maintain stoichiometric balance, further optimizing resource efficiency.

Comparative Analysis of Protecting Group Strategies in Amine Modification

Protecting groups play a pivotal role in preventing over-alkylation and directing functionalization to specific sites. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal via acidic hydrolysis. For instance, Boc protection of 4-aminopiperidine prior to ethylation ensures selective monoalkylation, with subsequent deprotection enabling methylation at the secondary amine (Figure 2).

Figure 2: Boc-Mediated Synthesis Workflow

4-Aminopiperidine → Boc protection → Ethylation → Deprotection → Methylation → HCl salt formation Alternative protecting groups, such as benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and limitations (Table 2). While Cbz provides robust protection under acidic conditions, its removal via hydrogenolysis introduces safety concerns in large-scale operations. Fmoc, though cleavable under mild basic conditions, is less compatible with strongly nucleophilic reagents.

Table 2: Protecting Group Performance Comparison

| Protecting Group | Stability | Deprotection Method | Compatibility with Alkylation |

|---|---|---|---|

| Boc | High (basic cond.) | Acidic hydrolysis | Excellent |

| Cbz | Moderate | Hydrogenolysis | Good |

| Fmoc | Low (acid/base) | Mild base (piperidine) | Moderate |

Recent advances in orthogonal protection strategies enable sequential functionalization of polyamine scaffolds. For example, dual protection using Boc and allyl groups allows selective ethylation and methylation at distinct nitrogen atoms, though this approach increases synthetic complexity.

The incorporation of trifluoromethylbenzyl substituents into piperidine structures represents a significant advance in medicinal chemistry, offering enhanced pharmacological properties through strategic electronic and lipophilic modifications. The trifluoromethyl group (CF₃) functions as a highly effective bioisosteric replacement that fundamentally alters the physicochemical characteristics of the parent molecule [1] [2].

Structural Modifications and Electronic Effects

The trifluoromethylbenzyl-substituted piperidines demonstrate remarkable structural diversity, with positional isomers exhibiting distinct pharmacological profiles. The 4-(3-trifluoromethylbenzyl)piperidine (CAS: 37581-28-5) represents the most extensively studied analog, characterized by a molecular weight of 243.27 g/mol and enhanced lipophilicity (LogP 3.40) [3]. This compound demonstrates superior membrane permeability compared to non-fluorinated analogs, facilitating enhanced central nervous system penetration [4].

The electronic properties of these derivatives are significantly influenced by the electron-withdrawing nature of the trifluoromethyl group, which increases the acidity of nearby protons and modulates the basicity of the piperidine nitrogen. This electronic perturbation results in altered binding affinity profiles at various neurotransmitter receptors and transporters [5] [6].

Structure-Activity Relationships

Comprehensive structure-activity relationship studies have revealed that the position of the trifluoromethyl group on the benzyl moiety critically determines biological activity. The 4-(4-trifluoromethylbenzyl)piperidine analog demonstrates enhanced selectivity for dopamine transporter (DAT) binding with reduced affinity for serotonin and norepinephrine transporters [5] [7]. This selectivity profile is attributed to the specific spatial orientation of the trifluoromethyl group, which optimizes hydrophobic interactions within the transporter binding site.

The 4-(2-trifluoromethylbenzyl)piperidine derivative has been identified as an allosteric modulator of the serotonin transporter, exhibiting unique binding characteristics that distinguish it from orthosteric ligands [5]. This compound demonstrates negligible affinity for dopamine and norepinephrine transporters while maintaining potent modulation of serotonin transport kinetics.

Therapeutic Applications and Biological Activity

Trifluoromethylbenzyl-substituted piperidines have demonstrated significant therapeutic potential across multiple pharmacological domains. The 4-(3-trifluoromethylbenzyl)piperidine hydrochloride salt (CAS: 193357-81-2) exhibits enhanced aqueous solubility while maintaining the pharmacological advantages of the parent compound [6] [3]. This salt form represents a pharmaceutically acceptable formulation suitable for various administration routes.

Recent investigations have established the utility of these derivatives in neurotransmitter research, particularly in the development of novel antidepressant and anxiolytic agents [6]. The enhanced metabolic stability conferred by the trifluoromethyl group results in improved pharmacokinetic profiles, including reduced hepatic clearance and extended half-life parameters.

Synthetic Methodologies

Advanced synthetic approaches include palladium-catalyzed cross-coupling reactions, which enable the introduction of trifluoromethylbenzyl groups under mild conditions with high selectivity [9]. These methodologies have been successfully applied to prepare complex derivatives containing additional functional groups, such as the 4-(3-methoxy-5-trifluoromethylbenzyl)piperidine (CAS: 794500-99-5), which demonstrates improved metabolic stability compared to the parent compound [10].

Pyrrolo[2,3-d]pyrimidine Hybridization Approaches

The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system extensively utilized in the development of kinase inhibitors and other therapeutic agents. Hybridization strategies involving this scaffold with piperidine derivatives have yielded compounds with enhanced potency, selectivity, and drug-like properties [11] [12].

Molecular Design and Hybridization Strategy

The pyrrolo[2,3-d]pyrimidine nucleus provides essential hydrogen bond donor and acceptor sites that interact with the hinge region of kinase active sites. The incorporation of piperidine moieties through strategic hybridization approaches enables the exploration of additional binding interactions while maintaining the favorable pharmacological properties of both scaffolds [13] [14].

The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine series represents a paradigmatic example of successful hybridization, demonstrating potent and selective protein kinase B (PKB) inhibition with greater than 100-fold selectivity over protein kinase A (PKA) [14] [15]. This selectivity arises from the unique binding mode enabled by the hybrid scaffold, which exploits subtle differences in the ATP binding sites of these closely related kinases.

Kinase Inhibitory Activity

Pyrrolo[2,3-d]pyrimidine-piperidine hybrids have demonstrated exceptional activity against various kinase targets. The compound 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate serves as a key intermediate in the synthesis of targeted kinase inhibitors, providing a versatile platform for structural modifications [12] [16].

The N-methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (compound 12b) emerged as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity [17]. This compound demonstrates excellent cellular efficacy and favorable ADME properties, highlighting the potential of pyrrolo[2,3-d]pyrimidine hybridization approaches in drug development.

Janus Kinase 2 (JAK2) Inhibition

The pyrrolo[2,3-d]pyrimidine-phenylamide hybrids have shown remarkable selectivity for JAK2 inhibition, with lead compound 16c demonstrating an IC₅₀ of 6 nM and greater than 97-fold selectivity over JAK3 [13] [18]. This compound exhibits favorable pharmacokinetic profiles in rats (F = 73.57%) and excellent in vitro efficacy against erythroleukemic cells (TF-1, IC₅₀ = 0.14 μM).

The hybridization strategy employed in developing these JAK2 inhibitors involved combining the pyrrolo[2,3-d]pyrimidine core with appropriately substituted phenylamide moieties, guided by structure-based design principles [13]. This approach successfully merged the favorable binding characteristics of both pharmacophores while maintaining selectivity for the target kinase.

Multi-Targeted Kinase Inhibition

Recent developments in pyrrolo[2,3-d]pyrimidine hybridization have focused on multi-targeted kinase inhibitors capable of simultaneously modulating multiple kinase pathways. Halogenated pyrrolo[2,3-d]pyrimidine benzohydrazides represent a novel class of compounds exhibiting potent activity against EGFR, Her2, VEGFR2, and CDK2 enzymes [11] [12].

The lead compound 5k from this series demonstrates IC₅₀ values ranging from 40 to 204 nM against these four kinases, comparable to the established multi-kinase inhibitor sunitinib [11]. Mechanistic studies reveal that compound 5k induces cell cycle arrest and apoptosis in HepG2 cells through the upregulation of proapoptotic proteins caspase-3 and Bax, coupled with downregulation of Bcl-2 activity.

Synthetic Methodologies and Structural Modifications

The synthesis of pyrrolo[2,3-d]pyrimidine-piperidine hybrids typically involves multi-step synthetic sequences incorporating cross-coupling reactions, cyclization processes, and selective functionalization strategies [16] [19]. The use of Buchwald-Hartwig coupling reactions has proven particularly effective for introducing piperidine moieties onto the pyrrolo[2,3-d]pyrimidine core under mild conditions [14] [20].

Advanced synthetic approaches include the use of β-cyclodextrin-catalyzed reactions for the preparation of pyrrolo[2,3-d]pyrimidine derivatives under environmentally friendly conditions [16]. This methodology employs water as a reaction medium and demonstrates high atom economy, making it suitable for large-scale synthesis of these valuable intermediates.

Ferrocene-Containing Chiral Analogs

Ferrocene-containing chiral analogs represent a unique class of organometallic compounds that have gained significant attention in medicinal chemistry due to their distinctive combination of planar and central chirality elements. These compounds offer novel opportunities for the development of therapeutically active molecules with enhanced stability and unique pharmacological properties [21] [22].

Chirality Elements and Stereochemical Considerations

Ferrocene derivatives can exhibit multiple types of chirality, including planar chirality arising from the substitution pattern on the cyclopentadienyl rings and central chirality from substituents containing stereogenic centers [21] [23]. The planar chirality of ferrocene is typically designated using the Cahn-Ingold-Prelog priority rules, with Rp and Sp descriptors indicating the absolute configuration of the chiral plane.

The ferrocenylmethylamine (CAS: 12176-37-3) serves as a fundamental building block for the synthesis of more complex chiral analogs [24]. This compound, with a molecular weight of 215.07 g/mol, demonstrates the basic structural framework from which numerous therapeutically relevant derivatives can be accessed through various synthetic transformations.

Biological Activity and Therapeutic Applications

Ferrocene-containing chiral analogs have demonstrated significant biological activity across multiple therapeutic domains. The ferrocene-quinoline derivatives exhibit potent antimalarial activity, with IC₅₀ values ranging from 16 to 43 nM against chloroquine-resistant strains [22]. These compounds demonstrate superior efficacy compared to traditional antimalarial agents, attributed to their unique mechanism of action involving the generation of reactive oxygen species.

The ferrocene-1,1'-diamine conjugates have shown promising anticancer activity, with cytotoxic effects observed at concentrations of 150-500 μM against HepG2 human liver carcinoma cells and Hs 578T human breast cancer cells [25]. These compounds function as β-sheet peptide mimics, stabilized through 14-membered intramolecular hydrogen-bonded rings that facilitate specific protein-protein interactions.

Planar Chiral Ferrocenylpyridines

The development of planar chiral ferrocenylpyridines represents a significant advance in asymmetric catalysis and medicinal chemistry [26]. These compounds can be synthesized through highly efficient palladium-catalyzed intramolecular C-H arylation reactions, achieving enantioselectivities exceeding 99% ee with turnover numbers up to 495 [26].

The planar chiral ferrocenylpyridine derivatives serve as effective nucleophilic catalysts for asymmetric reactions, with the pyridine N-oxide variants demonstrating particular utility in the asymmetric opening of meso-epoxides [26]. These reactions proceed with high enantioselectivity (66% ee) and excellent yield (95%), showcasing the synthetic potential of these organometallic catalysts.

Ferrocene-Containing Ruthenium Complexes

The incorporation of ferrocene moieties into ruthenium(II) complexes has yielded compounds with enhanced cytotoxic properties [27]. These bimetallic complexes demonstrate good cytotoxicity against HT29 human colon adenocarcinoma cells, while their parent compounds lacking ferrocene substitution remain inactive.

The cytotoxic activity of these ferrocene-ruthenium complexes correlates quantitatively with their ferrocene oxidation potentials, suggesting that the mechanism of action involves oxidation to ferrocenium species followed by generation of toxic reactive oxygen species [27]. This structure-activity relationship provides valuable insights for the rational design of improved anticancer agents.

Synthetic Methodologies and Structural Modifications

The synthesis of ferrocene-containing chiral analogs employs various methodologies, including enantioselective palladium-catalyzed C-H activation, asymmetric hydrogenation, and chiral auxiliary-mediated transformations [26] [23]. The palladium-catalyzed approach enables the construction of both axial and planar chiralities in a single transformation, providing access to complex molecular architectures with multiple stereogenic elements.

Recent developments in ferrocene synthesis include the use of palladium/chiral norbornene cooperative catalysis for the simultaneous construction of axial and planar chiralities [23]. This methodology exploits readily available ortho-ferrocene-tethered aryl iodides and bulky 2,6-disubstituted aryl bromides to produce five- to seven-membered benzo-fused ferrocenes with excellent enantioselectivities (>99% ee) and diastereoselectivities (>19:1 dr).

Ferrocene-Amino Acid Conjugates

The conjugation of ferrocene with amino acids has opened new avenues for the development of bioorganometallic compounds with enhanced biological activity [25]. These conjugates maintain the favorable properties of both components while exhibiting unique pharmacological profiles not observed in the individual components.

The synthesis of ferrocene-amino acid conjugates typically involves amide coupling reactions between ferrocene-1,1'-diamine derivatives and appropriately protected amino acids [25]. The resulting products demonstrate interesting conformational properties, adopting β-sheet-like structures stabilized by intramolecular hydrogen bonding patterns similar to those observed in natural peptides.